molecular formula C15H23BO2 B14066004 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane CAS No. 444094-87-5

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane

Cat. No.: B14066004
CAS No.: 444094-87-5
M. Wt: 246.15 g/mol
InChI Key: OUJCVAPCCRJOML-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. This compound is particularly significant in the field of medicinal chemistry and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the use of pinacol and 4-methylphenylboronic acid under anhydrous conditions, often facilitated by a catalyst such as palladium or copper . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Boron-containing alcohols.

    Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a carbon-carbon bond. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane is unique due to its specific structural configuration, which provides enhanced stability and reactivity. This makes it particularly useful in complex organic syntheses and industrial applications where precision and efficiency are crucial.

Properties

CAS No.

444094-87-5

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-9H,10-11H2,1-5H3

InChI Key

OUJCVAPCCRJOML-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)C

Origin of Product

United States

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